REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([CH:5]1[CH2:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][C:11]=2[N+:14]([O-])=O)[CH2:6]1)=[O:4].[H][H]>[Pd].C(OCC)(=O)C>[CH3:1][O:2][C:3]([CH:5]1[CH2:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][C:11]=2[NH2:14])[CH2:6]1)=[O:4]
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Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1CC2=CC=CC(=C2C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
1.1 g
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Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
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15 mL
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Type
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solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
It was then filtered
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated
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Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1CC2=CC=CC(=C2C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.07 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 9.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |